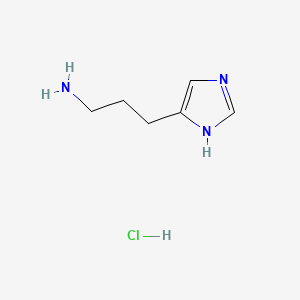

3-(1H-Imidazol-5-YL)propan-1-amine hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

111016-57-0 |

|---|---|

Molecular Formula |

C6H12ClN3 |

Molecular Weight |

161.633 |

IUPAC Name |

3-(1H-imidazol-5-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c7-3-1-2-6-4-8-5-9-6;/h4-5H,1-3,7H2,(H,8,9);1H |

InChI Key |

AASPANTYISGVFA-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CCCN.Cl |

Synonyms |

3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE HCL |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride (HCl). Due to the limited availability of experimentally derived data for this specific salt in public literature, this guide combines reported data for the free base, computed values, and established experimental methodologies for analogous compounds.

Core Physicochemical Data

Quantitative data for 3-(1H-Imidazol-5-yl)propan-1-amine and its hydrochloride salt are summarized below. It is important to note that most of the available quantitative data are computed for the free base.

| Property | Value (Free Base) | Value (HCl Salt) | Source Type |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₂ClN₃ | - |

| Molecular Weight | 125.17 g/mol [1] | 161.63 g/mol | Calculated |

| CAS Number | 40546-33-6 | 111016-57-0[2] | - |

| XLogP3 (Computed) | -0.3[1] | Not Available | Computed |

| Melting Point | Not Available | Not Available | - |

| Boiling Point | Not Available | Not Available | - |

| pKa (Computed) | Not Available | Not Available | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to have enhanced aqueous solubility compared to the free base. | General Knowledge |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl are outlined below. These methods are standard procedures for characterizing amine hydrochloride salts and imidazole-containing compounds.

Melting Point Determination

The melting point of this compound can be determined using the capillary melting point method.[3][4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

A small, dry sample of the compound is loaded into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a new sample is prepared.

-

The sample is then heated at a slower rate (1-2 °C per minute) near the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For amine hydrochloride salts, decomposition may be observed.[7]

pKa Determination

The ionization constants (pKa) of the imidazole ring and the primary amine can be determined by potentiometric titration or UV-spectrophotometric methods.[8][9]

Apparatus:

-

pH meter with a combination electrode

-

Automatic titrator or burette

-

UV-Vis spectrophotometer (for spectrophotometric method)

-

Constant temperature water bath

Procedure (Potentiometric Titration):

-

A known concentration of the compound is dissolved in deionized water or a suitable co-solvent if solubility is low.

-

The solution is placed in a thermostatted vessel.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is recorded as a function of the volume of titrant added.

-

The pKa values are determined from the inflection points of the resulting titration curve.

LogP/LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) can be determined using the shake-flask method followed by HPLC analysis.[9][10][11][12]

Apparatus:

-

Shake-flask apparatus or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

n-Octanol and phosphate-buffered saline (PBS) at pH 7.4

Procedure:

-

n-Octanol and PBS (pH 7.4) are mutually saturated by vigorous mixing, followed by separation of the two phases.

-

A known amount of the compound is dissolved in one of the phases (usually the aqueous phase).

-

A known volume of the second phase is added.

-

The mixture is shaken or vortexed until equilibrium is reached (typically for 1 hour).[10]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined by HPLC.

-

The LogD at pH 7.4 is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Relevance and Signaling Pathway

Compounds containing a 3-(imidazol-5-yl)propylamine scaffold are structurally related to histamine and are known to interact with histamine receptors, particularly the H3 receptor, where they often act as agonists.[8][13][14][15][16] The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation triggers several downstream signaling cascades.

Activation of the H3 receptor by an agonist like 3-(1H-Imidazol-5-yl)propan-1-amine would lead to the activation of Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.[13][16] Additionally, H3 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[13][14]

Below is a diagram illustrating the potential signaling pathway initiated by the activation of the histamine H3 receptor.

Caption: Histamine H3 Receptor Signaling Pathway.

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow a multi-step process, followed by purification and characterization to confirm its identity and purity.

Caption: General Synthesis and Characterization Workflow.

References

- 1. 1H-Imidazole-5-propanamine | C6H11N3 | CID 170389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 111016-57-0|3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. thinksrs.com [thinksrs.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone (4F-α-PVP)

Disclaimer: The CAS number 111016-57-0 provided in the query is associated with 3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride in several chemical databases. However, the request for an in-depth technical guide for researchers and drug development professionals, including details on signaling pathways and experimental protocols, strongly suggests an interest in a pharmacologically active substance. Therefore, this guide focuses on the well-documented synthetic cathinone, 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone , commonly known as 4-fluoro-α-pyrrolidinopentiophenone (4F-α-PVP) , which has a different CAS number: 850352-62-4 [1]. This compound is a potent psychoactive substance and a subject of significant interest in the fields of pharmacology and toxicology.

Chemical Properties and Structure

4F-α-PVP is a synthetic stimulant belonging to the cathinone class. It is a structural analog of α-pyrrolidinopentiophenone (α-PVP) and is characterized by a fluorine atom substituted on the phenyl ring.

Chemical Structure

The chemical structure of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone is presented below:

Systematic IUPAC Name: 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone

Molecular Formula: C₁₅H₂₀FNO[1]

Molecular Weight: 249.33 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of 4F-α-PVP is provided in the table below. Data for its parent compound, α-PVP, is included for comparison where available.

| Property | 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone (4F-α-PVP) | α-pyrrolidinopentiophenone (α-PVP) |

| CAS Number | 850352-62-4[1] | 14530-33-7 |

| Appearance | White or off-white crystalline powder | White crystalline powder |

| Melting Point | Not available | 173 °C (hydrochloride salt) |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. | Soluble in organic solvents. |

Synthesis

The synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone can be achieved through a multi-step process, analogous to the synthesis of other α-pyrrolidinophenone derivatives[2]. A general synthetic scheme is outlined below.

Synthetic Workflow

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone

Step 1: Synthesis of 1-(4-fluorophenyl)pentan-1-one

-

To a stirred solution of fluorobenzene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl₃) as a catalyst.

-

Cool the mixture in an ice bath.

-

Slowly add valeroyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)pentan-1-one.

Step 2: Synthesis of 2-bromo-1-(4-fluorophenyl)pentan-1-one

-

Dissolve 1-(4-fluorophenyl)pentan-1-one in a suitable solvent (e.g., diethyl ether or chloroform).

-

Add a catalytic amount of aluminum chloride.

-

Slowly add a solution of bromine in the same solvent to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a sodium thiosulfate solution to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-1-(4-fluorophenyl)pentan-1-one.

Step 3: Synthesis of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone

-

Dissolve 2-bromo-1-(4-fluorophenyl)pentan-1-one in a suitable solvent (e.g., acetonitrile).

-

Add an excess of pyrrolidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove pyrrolidinium bromide.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone.

Pharmacological Profile

Mechanism of Action

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone is a potent norepinephrine-dopamine reuptake inhibitor (NDRI)[3]. It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhanced neurotransmission in the brain's reward and arousal pathways is responsible for its stimulant effects.

Signaling Pathway

The primary signaling pathway affected by 4F-α-PVP is the monoamine neurotransmitter system. By inhibiting DAT and NET, it disrupts the normal reuptake of dopamine and norepinephrine, leading to prolonged signaling at postsynaptic receptors.

Experimental Protocols

Dopamine and Norepinephrine Transporter Binding Assays

Radioligand binding assays are used to determine the affinity of 4F-α-PVP for DAT and NET. These assays measure the ability of the compound to displace a radiolabeled ligand that specifically binds to the transporter.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT or NET.

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Unlabeled ligand for determining non-specific binding (e.g., cocaine for DAT, desipramine for NET).

-

96-well plates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Dilute the membranes in the assay buffer to the desired protein concentration.

-

Prepare serial dilutions of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of the unlabeled ligand.

-

Initiate the binding reaction by adding the diluted cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism Studies

In vitro metabolism studies using human liver microsomes or hepatocytes are crucial for identifying the metabolic pathways of 4F-α-PVP and its potential metabolites.

Materials:

-

Cryopreserved human hepatocytes.

-

Hepatocyte culture medium.

-

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone.

-

Incubation plates (e.g., 24-well plates).

-

Acetonitrile (for quenching).

-

LC-MS/MS system.

Procedure:

-

Thaw the cryopreserved human hepatocytes according to the supplier's instructions.

-

Determine cell viability and density.

-

Dilute the hepatocyte suspension to the desired concentration in the culture medium.

-

Add the hepatocyte suspension to the wells of an incubation plate.

-

Pre-incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Prepare a stock solution of 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone and add it to the wells to achieve the final desired concentration.

-

Incubate the plate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture.

-

Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

-

Determine the rate of metabolism and identify the major metabolic pathways.

Conclusion

1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone is a potent synthetic cathinone that acts as a norepinephrine-dopamine reuptake inhibitor. Its chemical structure, synthesis, and pharmacological properties are of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and toxicology. The experimental protocols outlined in this guide provide a framework for the further investigation of this and related compounds, which is crucial for understanding their mechanism of action, metabolic fate, and potential for therapeutic applications or abuse. It is imperative that all research involving this compound is conducted in accordance with appropriate safety and legal regulations.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected solubility and stability profile of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride based on the general properties of imidazole derivatives and amine hydrochlorides. The quantitative data presented herein is illustrative, as specific experimental data for this compound is not extensively available in published literature. Researchers are advised to determine these properties experimentally for their specific applications.

Introduction

3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is a heterocyclic amine of interest in pharmaceutical research and development. Its structure, featuring an imidazole ring, a flexible propanamine side chain, and its formulation as a dihydrochloride salt, dictates its physicochemical properties. Understanding the solubility and stability of this compound is critical for its handling, formulation development, and ensuring its therapeutic efficacy and safety. This guide summarizes the expected solubility and stability characteristics and provides detailed protocols for their experimental determination.

The dihydrochloride salt form is known to enhance the aqueous solubility and stability of the parent compound.[1] The imidazole moiety and the primary amine group are susceptible to pH-dependent protonation, which significantly influences the molecule's overall charge and, consequently, its solubility and interaction with other molecules.

Solubility Profile

The presence of the dihydrochloride salt suggests that 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is likely to be highly soluble in aqueous solutions.[1] The solubility of amines is enhanced by their ability to form hydrogen bonds with water.[2][3][4] Lower aliphatic amines are generally soluble in water, and the hydrochloride salt form further increases this solubility.[3][4] However, solubility in organic solvents is expected to be lower, particularly in non-polar solvents.

The following table presents estimated solubility data for 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride in various solvents at different temperatures. These values are illustrative and should be confirmed by experimental analysis.

| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |

| Water | 25 | > 200 |

| 40 | > 250 | |

| Phosphate-Buffered Saline (pH 7.4) | 25 | > 200 |

| Methanol | 25 | 50 - 100 |

| Ethanol | 25 | 20 - 50 |

| Dichloromethane | 25 | < 1 |

| Toluene | 25 | < 0.1 |

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[5]

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride to a known volume of the selected solvent (e.g., water, buffer, ethanol) in a sealed, screw-cap vial. The excess solid should be visually apparent.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm filter to remove any undissolved particles. The filter material should be compatible with the solvent.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Stability Profile

The stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is a critical parameter for its storage, handling, and formulation. As a solid, it is expected to be relatively stable when protected from light and moisture.[6] In solution, its stability will likely be influenced by pH, temperature, and light exposure. Amine hydrochlorides can be susceptible to hydrolysis under certain conditions.

The following table provides an illustrative stability profile based on expected degradation patterns for similar compounds under accelerated conditions as per ICH guidelines.[7][8][9][10][11]

| Condition | Parameter | Time Point | Illustrative % Degradation |

| pH | pH 2 (0.01 N HCl) | 14 days | < 1% |

| pH 7 (Phosphate Buffer) | 14 days | < 2% | |

| pH 12 (0.01 N NaOH) | 14 days | 5 - 10% | |

| Temperature | 40°C / 75% RH | 6 months | < 5% |

| 60°C | 1 month | 2 - 8% | |

| Oxidation | 3% H₂O₂ | 24 hours | 10 - 20% |

| Photostability | ICH Q1B Option II | 1.2 million lux hours | < 5% |

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[7][8][9][10][11]

-

Sample Preparation:

-

Prepare solutions of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride at a known concentration (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 2, 7, 12) for hydrolytic stability testing.

-

For solid-state stability, store the compound in its original container or in vials that mimic the proposed packaging.

-

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9]

-

Stress Conditions:

-

Hydrolysis: Store solutions at different pH values (e.g., acidic, neutral, basic) at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat a solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[7]

-

-

-

Time Points:

-

Analysis:

-

At each time point, analyze the samples for the remaining concentration of the parent compound and the formation of any degradation products using a validated stability-indicating HPLC method.

-

Other parameters such as appearance, pH, and moisture content (for solid samples) should also be monitored.

-

Conclusion

3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride is anticipated to be a water-soluble and relatively stable compound, particularly in its solid form. Its solubility is expected to be highest in aqueous media and lower in organic solvents. The stability is likely to be pH-dependent, with greater stability in acidic to neutral conditions. For any research or development activities, it is imperative to conduct thorough experimental evaluations of solubility and stability under the specific conditions of use. The protocols and illustrative data provided in this guide serve as a foundation for these essential investigations.

References

- 1. Buy 1-(1H-Imidazol-5-yl)propan-1-amine dihydrochloride (EVT-12032524) [evitachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. embibe.com [embibe.com]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-(1-Methyl-1H-imidazol-5-yl)propan-1-amine (dihydrochloride) [sigmaaldrich.com]

- 7. biobostonconsulting.com [biobostonconsulting.com]

- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. memmert.com [memmert.com]

In-Depth Technical Guide: The Core Mechanism of Action of 3-(1H-Imidazol-5-YL)propan-1-amine HCl (Impentamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(1H-Imidazol-5-YL)propan-1-amine HCl, known as Impentamine. This compound is a potent and selective competitive antagonist of the histamine H3 receptor (H3R). By blocking the inhibitory presynaptic H3 autoreceptors and heteroreceptors, Impentamine enhances the release of histamine and other key neurotransmitters in the central nervous system. This guide details its pharmacological profile, including quantitative binding and functional data, experimental protocols for its characterization, and its impact on downstream signaling pathways.

Introduction

Impentamine, with the chemical structure 4(5)-(5-aminopentyl)-1H-imidazole, is a significant pharmacological tool for studying the histamine H3 receptor. The H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Due to its role in regulating these critical neurotransmitters, the H3 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders. Impentamine's selective antagonism at this receptor makes it a valuable compound for investigating the therapeutic potential of H3 receptor blockade.

Pharmacological Profile of Impentamine

Impentamine is characterized by its high affinity and selectivity for the histamine H3 receptor, where it acts as a competitive antagonist.

Quantitative Data

The pharmacological activity of Impentamine has been quantified through various in vitro assays. The following table summarizes the key quantitative data for Impentamine's interaction with the histamine H3 receptor.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pA2 | 8.4 | Guinea Pig Jejunum | Functional Antagonism | [1] |

| pKi | 7.9 | Rat Brain Cortex | Radioligand Binding | [2] |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

pKi: The negative logarithm of the inhibition constant (Ki), representing the affinity of the antagonist for the receptor in radioligand binding assays.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of Impentamine is the competitive antagonism of the histamine H3 receptor.

Presynaptic Autoreceptor Blockade

On histaminergic neurons, H3 receptors act as autoreceptors, providing a negative feedback mechanism to control histamine release. By binding to these receptors, Impentamine blocks the inhibitory effect of histamine, leading to an increased synthesis and release of histamine from the presynaptic terminal.

Presynaptic Heteroreceptor Blockade

H3 receptors are also located on the presynaptic terminals of other neurons. As heteroreceptors, their activation by histamine inhibits the release of other neurotransmitters. Impentamine's antagonism at these H3 heteroreceptors disinhibits the release of several key neurotransmitters, including:

-

Acetylcholine

-

Dopamine

-

Norepinephrine

-

Serotonin

This broad neurochemical effect underlies the potential therapeutic applications of H3 receptor antagonists in various CNS disorders.

Downstream Signaling Pathways

The histamine H3 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the H3 receptor, Impentamine prevents this signaling cascade, thereby maintaining or increasing cAMP levels in the presence of an agonist.

Furthermore, H3 receptor signaling can influence other intracellular pathways. Blockade of the H3 receptor by antagonists has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cellular processes like cell growth, differentiation, and survival.[3][4]

Experimental Protocols

The characterization of Impentamine's mechanism of action relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for H3 Receptor Affinity (Ki Determination)

This protocol determines the binding affinity of Impentamine for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki value of Impentamine at the rat histamine H3 receptor.

Materials:

-

Membrane Preparation: Rat brain cortex membranes expressing H3 receptors.

-

Radioligand: [³H]-Nα-methylhistamine (a selective H3 receptor agonist).

-

Non-specific Binding Control: High concentration of a non-labeled H3 receptor ligand (e.g., unlabeled histamine or a potent antagonist like clobenpropit).

-

Test Compound: Impentamine HCl at various concentrations.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Prepare serial dilutions of Impentamine.

-

In assay tubes, combine the rat brain cortex membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of Impentamine or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

-

Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity of each filter using a liquid scintillation counter.

-

Calculate the specific binding at each Impentamine concentration by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of Impentamine (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (pA2 Determination)

This protocol determines the functional potency of Impentamine as an H3 receptor antagonist by measuring its ability to inhibit the response of a tissue to an H3 receptor agonist.

Objective: To determine the pA2 value of Impentamine on the guinea pig jejunum.

Materials:

-

Tissue Preparation: Isolated guinea pig jejunum segment mounted in an organ bath containing physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C and aerated.

-

Agonist: A selective H3 receptor agonist (e.g., R-α-methylhistamine).

-

Antagonist: Impentamine HCl at various concentrations.

-

Data Acquisition System: To record tissue contractions.

Procedure:

-

Allow the isolated guinea pig jejunum to equilibrate in the organ bath until a stable baseline is achieved.

-

Perform a cumulative concentration-response curve for the H3 agonist to establish a control response.

-

Wash the tissue and allow it to return to baseline.

-

Introduce a known concentration of Impentamine into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of Impentamine, perform a second cumulative concentration-response curve for the H3 agonist.

-

Repeat steps 3-5 with increasing concentrations of Impentamine.

-

The antagonistic effect of Impentamine will cause a parallel rightward shift in the agonist concentration-response curve.

-

Calculate the dose ratio for each concentration of Impentamine. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of Impentamine.

-

The pA2 value is the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.

Selectivity Profile

Conclusion

This compound (Impentamine) is a potent and selective competitive antagonist of the histamine H3 receptor. Its mechanism of action involves the blockade of presynaptic H3 autoreceptors and heteroreceptors, leading to an enhanced release of histamine and other neurotransmitters. This action is mediated through the disinhibition of Gi/o-coupled signaling pathways, primarily preventing the agonist-induced decrease in cAMP and potentially modulating other signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. The well-defined pharmacological profile and mechanism of action of Impentamine establish it as a crucial tool for research into the physiological and pathophysiological roles of the histamine H3 receptor and for the development of novel therapeutics targeting this receptor.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Histamine H3 Receptor Differentially Modulates Mitogen-activated Protein Kinase (MAPK) and Akt Signaling in Striatonigral and Striatopallidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry. The unique structural features of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, its aromatic stability, and its capacity to coordinate with metal ions, have made it a privileged structure in the design of therapeutic agents.[1] Derivatives of imidazole exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel drugs for a wide array of diseases. This technical guide provides an in-depth exploration of the multifaceted bioactive properties of imidazole derivatives, with a focus on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. The document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

Imidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2] Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action

The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with crucial cellular processes, including:

-

Kinase Inhibition: Many imidazole-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases and serine-threonine kinases. By blocking the activity of these enzymes, they can halt the signaling pathways that drive tumor growth and progression.[2]

-

Tubulin Polymerization Inhibition: Certain imidazole derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[3]

-

Enzyme Inhibition: Imidazole derivatives can inhibit other critical enzymes in cancer metabolism, such as histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression.[2]

-

Induction of Apoptosis: Several imidazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic signaling pathways.[2]

A simplified representation of the kinase inhibition pathway is shown below:

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected imidazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound C2 | MCF-7 (Breast) | 0.75 | [4] |

| Compound C2 | A549 (Lung) | 4.37 | [4] |

| Compound C13 | Melanoma | 1.8 | [4] |

| Compound C13 | NCI-60 Panel (Mean) | 2.4 | [4] |

| Compound 22 | NUGC-3 (Gastric) | 0.05 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test imidazole derivatives (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Antifungal Activity

Imidazole derivatives, particularly the azoles (e.g., ketoconazole, miconazole), are cornerstones of antifungal therapy.[5] They exhibit broad-spectrum activity against a wide range of pathogenic fungi.

Mechanism of Action

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's integrity and function, ultimately leading to the inhibition of fungal growth or cell death.[6][7]

Quantitative Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of some imidazole derivatives against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 3h | Candida albicans | 12.5 | [4] |

| Compound 3l | Aspergillus niger | 12.5 | [4] |

| Thiosemicarbazide derivative | Candida spp. | 31.25 - 1000 | [8] |

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.

Materials:

-

96-well microtiter plates

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium buffered with MOPS

-

Sterile saline or water

-

Test imidazole derivatives

-

Spectrophotometer or microplate reader

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in sterile saline or water, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives in the RPMI-1640 medium directly in the 96-well plates.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (medium and inoculum without the drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Antibacterial Activity

Imidazole derivatives have also demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[9][10]

Mechanism of Action

The antibacterial mechanisms of imidazole derivatives are varied and can include:

-

Inhibition of Nucleic Acid Synthesis: Some derivatives can interfere with DNA replication and repair processes in bacteria.

-

Disruption of Cell Wall Synthesis: They can inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Cell Membrane Disruption: Imidazole compounds can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.[11]

Quantitative Antibacterial Data

The table below shows the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 15 | Staphylococcus aureus | Not specified, equivalent to norfloxacin | [12] |

| Compound 17 | Escherichia coli | Not specified, equivalent to norfloxacin | [12] |

| Compound 24 | Gram-positive & Gram-negative strains | Not specified, equivalent to norfloxacin | [12] |

| Thiosemicarbazide derivative | Gram-positive bacteria | 31.25 - 1000 | [8] |

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

The protocol is similar to the one described for antifungal susceptibility testing, with minor modifications for bacteria.

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile saline

-

Test imidazole derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Perform serial twofold dilutions of the imidazole derivatives in MHB in the 96-well plates.

-

Inoculation: Add the diluted bacterial suspension to each well. Include growth and sterility controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Several imidazole derivatives have been investigated for their antiviral properties against a range of viruses, including influenza virus, hepatitis C virus (HCV), and coronaviruses.[3][13][14]

Mechanism of Action

The antiviral mechanisms can involve:

-

Inhibition of Viral Enzymes: Targeting viral proteases or polymerases that are essential for viral replication.[14]

-

Blocking Viral Entry: Interfering with the interaction between the virus and host cell receptors.

-

Modulation of Host Factors: Affecting cellular pathways that the virus hijacks for its replication.

Quantitative Antiviral Data

The following table summarizes the antiviral activity of some imidazole derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound ID | Virus | EC50 (µM) | Reference |

| Compound 5a | Influenza A | 0.3 | [3] |

| Compound 5b | Influenza A | 0.4 | [3] |

| Compound 8b | Yellow Fever Virus (YFV) | 1.85 | [3][13] |

| Compound 8c | Dengue Virus (DENV) | 1.93 | [3][13] |

| Imidazole-coumarin conjugate 15b | Hepatitis C Virus (HCV) | 7.2 | [13] |

| Imidazole-coumarin conjugate 15d | Hepatitis C Virus (HCV) | 5.1 | [13] |

Anti-inflammatory Activity

Imidazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potent activity in preclinical models.[4][15]

Mechanism of Action

The anti-inflammatory effects of imidazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as:

-

Cyclooxygenase (COX) Inhibition: Specifically, many derivatives are designed to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[16] This selective inhibition is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of selected imidazole derivatives in the carrageenan-induced rat paw edema model.

| Compound ID | % Inhibition of Edema | Reference |

| Compound 2h | 49.58 - 58.02 | [4] |

| Compound 2l | 49.58 - 58.02 | [4] |

| Compound 3g | 49.58 - 58.02 | [4] |

| Compound 3h | 49.58 - 58.02 | [4] |

| Compound 3l | 49.58 - 58.02 | [4] |

| Compound 3m | 49.58 - 58.02 | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[13][15][17]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test imidazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Grouping: Divide the rats into several groups (e.g., control, standard, and test groups with different doses of the imidazole derivative).

-

Drug Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Synthesis of Imidazole Derivatives

A classical and widely used method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[18][19] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

General Experimental Protocol: Debus-Radziszewski Reaction

Materials:

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Aldehyde (e.g., benzaldehyde)

-

Ammonium acetate (as a source of ammonia)

-

Glacial acetic acid (as solvent and catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (excess, e.g., 2-3 equivalents) in glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (typically 1-4 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Isolation: The solid product that precipitates out is collected by filtration, washed with water, and then with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This technical guide has provided a comprehensive overview of the significant and diverse bioactive properties of imidazole derivatives. Their demonstrated efficacy as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents underscores the immense potential of the imidazole scaffold in modern drug discovery. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, facilitating the design and development of novel imidazole-based therapeutics. The visualization of key signaling pathways and experimental workflows aims to provide a clear and concise understanding of the underlying mechanisms and methodologies. Continued exploration of the structure-activity relationships and mechanisms of action of imidazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.

References

- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects [ouci.dntb.gov.ua]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]

- 15. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]

- 16. mdpi.com [mdpi.com]

- 17. inotiv.com [inotiv.com]

- 18. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural features, and ability to engage in diverse biological interactions have cemented its role in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the imidazole scaffold, detailing its synthesis, biological activities, and pivotal role in the mechanisms of action of numerous clinically significant drugs.

Core Properties and Significance

The versatility of the imidazole ring stems from its distinct physicochemical characteristics. It is a planar, aromatic system with a pKa of approximately 7, allowing it to act as both a hydrogen bond donor and acceptor at physiological pH. This amphoteric nature is crucial for its interaction with biological targets. Furthermore, the imidazole nucleus is a key component of the essential amino acid histidine, highlighting its fundamental role in biological systems. The electron-rich nature of the ring and the presence of two nitrogen atoms facilitate a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and coordination with metal ions in metalloenzymes.[1]

Synthesis of the Imidazole Scaffold

The construction of the imidazole core can be achieved through several synthetic routes. A widely employed method is the Debus synthesis, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Variations of this method, such as the Radziszewski synthesis, offer pathways to differently substituted imidazoles.

A particularly versatile method for the synthesis of 2,4,5-trisubstituted imidazoles involves the three-component reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate. This reaction can be catalyzed by various reagents, including Lewis acids and solid-supported catalysts, often under solvent-free or microwave-assisted conditions to promote efficiency and green chemistry principles.

Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles

Below is a general experimental protocol for the synthesis of 2,4,5-trisubstituted imidazoles.

Pharmacological Activities of Imidazole-Containing Compounds

The imidazole scaffold is a constituent of numerous drugs with a broad spectrum of pharmacological activities. This section will delve into some of the most significant therapeutic areas where imidazole derivatives have made a substantial impact.

Anticancer Activity

Imidazole-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include inhibition of key enzymes, disruption of DNA synthesis, and interference with cell signaling pathways.

Dacarbazine , an FDA-approved drug for metastatic malignant melanoma and Hodgkin's lymphoma, functions as an alkylating agent after metabolic activation.[2][3][4][5][6] Its active metabolite, the methyl diazonium ion, transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis in cancer cells.[2]

Nilotinib , a second-generation tyrosine kinase inhibitor, is used to treat chronic myeloid leukemia (CML).[7][8][9][10][11] It potently inhibits the Bcr-Abl tyrosine kinase, the fusion protein driving CML, by binding to its ATP-binding site.[7][8][9][10][11] This blocks downstream signaling pathways that promote cell proliferation and survival.

| Compound Class | Target | Representative Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Imidazole-Triazole Hybrids | Glycogen Synthase Kinase-3β (GSK-3β) | Compound 4k | Caco-2, HCT-116, HeLa, MCF-7 | 4.67 - 5.17 | [12] |

| Imidazolyl Benzoic Acid Derivatives | c-Met Kinase | D2, D6, D8 | Not Specified | Not Specified | [13] |

| Imidazole-Pyridine Hybrids | Not Specified | 5a, 5c, 5d, 5e | Breast Cancer Cell Lines | 48.12 - 88.41 | [14] |

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[12][15][16] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several imidazole-containing compounds have been developed as inhibitors of p38 MAPK.

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[17][18][19][20] Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy to cut off the blood supply to tumors.

Antifungal Activity

Imidazole-containing compounds, particularly the azole antifungals, are widely used to treat fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Clotrimazole and Miconazole are broad-spectrum antifungal agents that inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme.[21][22][23][24][25] This enzyme is critical for the conversion of lanosterol to ergosterol.[21][22][23][24][25] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[21][22][23][24][25]

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Clotrimazole | Candida albicans | 0.12 - >100 | [10] |

| Miconazole | Candida albicans | 0.06 - >100 | [10] |

| Ketoconazole | Candida albicans | 0.03 - >100 | [10] |

| Econazole | Candida albicans | 0.12 - >100 | [10] |

| Tioconazole | Candida albicans | 0.06 - >100 | [10] |

The ergosterol biosynthesis pathway is a vital metabolic process in fungi and a key target for antifungal drugs.

Anti-inflammatory Activity

Certain imidazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

| Compound Class | Target | Representative Compound(s) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-2 | Compound 5b | 0.71 | 115 | [8] |

| Imidazoline-5-one derivatives | COX-2 | Compounds 22, 23, 24 | 0.087 - 0.092 | Not Specified |

In Vitro Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Antifungal Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a particular microorganism.

Conclusion

The imidazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent properties allow for the design and synthesis of a vast number of derivatives with a wide range of therapeutic applications. The examples provided in this guide, from anticancer and antifungal to anti-inflammatory agents, underscore the profound impact of the imidazole nucleus on modern drug discovery. As our understanding of disease biology deepens, the rational design of novel imidazole-based compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged scaffold promises to yield innovative solutions to pressing medical needs.

References

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 3. Dacarbazine - Wikipedia [en.wikipedia.org]

- 4. Dacarbazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. dacarbazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 10. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nilotinib - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Clotrimazole? [synapse.patsnap.com]

- 22. Clotrimazole - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

- 24. droracle.ai [droracle.ai]

- 25. go.drugbank.com [go.drugbank.com]

The Strategic Role of 3-(1H-Imidazol-5-YL)propan-1-amine HCl in the Development of Histamine H3 Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Its role as a presynaptic autoreceptor and heteroreceptor allows it to modulate the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and serotonin. Consequently, the development of potent and selective H3R ligands is an area of intense research. This technical guide focuses on the utility of 3-(1H-Imidazol-5-yl)propan-1-amine hydrochloride as a pivotal precursor in the synthesis of novel H3R ligands, providing a comprehensive overview of its application, relevant pharmacological data, and detailed experimental protocols. The imidazole core of this precursor is a key pharmacophoric element for many H3R antagonists.

Pharmacological Data of Ligands Derived from Imidazole-Propylamine Scaffolds

The 3-(1H-Imidazol-5-yl)propan-1-amine scaffold serves as a versatile starting point for the synthesis of a diverse array of H3 receptor ligands. By modifying the primary amine, researchers have developed compounds with varying affinities and functional activities. The following tables summarize quantitative data for representative ligands synthesized from a closely related precursor, 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which showcases the potential of this structural motif.

| Compound | Configuration | R Group | Affinity (-log Ki)[1] | Functional Activity[1] |

| 1 | S | 4-Iodophenyl | 7.8 ± 0.1 | Antagonist |

| 2 | R | 4-Iodophenyl | 7.2 ± 0.1 | Antagonist |

| 3 | S | Cyclohexylmethyl | 7.9 ± 0.2 | Agonist |

| 4 | R | Cyclohexylmethyl | 6.9 ± 0.1 | Agonist |

| 5 | S | 3-Phenylpropyl | 7.5 ± 0.1 | Antagonist |

| 6 | R | 3-Phenylpropyl | 6.8 ± 0.1 | Antagonist |

Table 1: Affinity and Functional Activity of 2-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives at the Rat Histamine H3 Receptor.

Experimental Protocols

Synthesis of Histamine H3 Receptor Ligands

The following is a representative synthetic protocol for the preparation of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, demonstrating a common synthetic strategy employing an imidazole-propylamine-like precursor.

General Procedure for the Synthesis of 2-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives:

-

Starting Material: The synthesis typically begins with a suitably protected derivative of 3-(1H-imidazol-5-yl)propan-1-ol.

-

Introduction of the Amino Group: The hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate). Subsequent reaction with an appropriate amine or a protected amine source (e.g., sodium azide followed by reduction) introduces the amino functionality.

-

Ether Linkage Formation: The imidazole nitrogen is protected (e.g., with a trityl group). The alcohol is then deprotonated with a strong base (e.g., sodium hydride) and reacted with an appropriate alkyl or benzyl halide to form the ether linkage.

-

Deprotection: Finally, the protecting groups on the imidazole and the amine are removed under appropriate conditions (e.g., acid treatment) to yield the final ligand.

Example: Synthesis of 2-(S)-amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether [1]

A detailed, multi-step synthesis is employed, starting from L-histidine. Key steps involve the formation of a chiral epoxide, which is then opened by cyclohexylmethanol to introduce the ether linkage. The imidazole ring is typically protected throughout the synthesis and deprotected in the final step.

Pharmacological Evaluation

1. Radioligand Binding Assay for Histamine H3 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the H3 receptor.

-

Radioligand: [3H]-Nα-methylhistamine ([3H]-NAMH), a potent H3R agonist.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the histamine H3 receptor (e.g., rat cerebral cortex or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [3H]-NAMH (typically around the Kd value) and varying concentrations of the competitor ligand (the synthesized compound).

-

Incubations are carried out in a final volume of 200-500 µL.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

2. [35S]GTPγS Functional Assay for Agonist/Antagonist Activity

This assay measures the functional activity of the compounds by quantifying their ability to stimulate G-protein activation.

-

Principle: Agonist binding to a Gi/o-coupled receptor like H3R stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a measurable radioactive signal.

-

Reagents:

-

[35S]GTPγS

-

GDP

-

Assay Buffer: Typically contains HEPES, MgCl2, and NaCl.

-

-

Procedure:

-

Incubate the receptor-containing membranes with the test compound for a pre-incubation period.

-

Initiate the reaction by adding a mixture of [35S]GTPγS and GDP.

-

Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation.

-

Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

-

Measure the amount of bound [35S]GTPγS by liquid scintillation counting.

-

-

Data Interpretation:

-

Agonists: Will stimulate [35S]GTPγS binding in a concentration-dependent manner.

-

Antagonists: Will inhibit the agonist-stimulated [35S]GTPγS binding.

-

Inverse Agonists: Will decrease the basal [35S]GTPγS binding.

-

Visualizations

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: Logical Flow for Ligand Development.

Conclusion

3-(1H-Imidazol-5-yl)propan-1-amine HCl is a valuable and versatile precursor for the synthesis of novel histamine H3 receptor ligands. Its inherent imidazole-propylamine structure provides a solid foundation for the development of compounds with high affinity and diverse functional activities. The synthetic and pharmacological protocols detailed in this guide offer a framework for researchers to design, synthesize, and evaluate new chemical entities targeting the H3 receptor, thereby advancing the quest for innovative treatments for a range of central nervous system disorders. The amenability of the primary amine to a wide range of chemical modifications allows for extensive structure-activity relationship studies, which are crucial for the optimization of lead compounds.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(1H-Imidazol-5-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-(1H-imidazol-5-yl)propan-1-amine, a key scaffold in medicinal chemistry, particularly in the development of ligands for the histamine H3 receptor. This document delves into the structure-activity relationships (SAR), quantitative biological data, detailed experimental protocols for synthesis and evaluation, and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics targeting the histaminergic system.

Introduction

3-(1H-Imidazol-5-yl)propan-1-amine, a structural analog of histamine, serves as a foundational chemical entity for the exploration of various biological targets. The inherent features of the imidazole ring, including its ability to participate in hydrogen bonding and its basic nature, make it a privileged scaffold in drug design.[1] Modifications of the propylamino side chain and substitutions on the imidazole ring have led to the discovery of a diverse range of compounds with varying pharmacological profiles, most notably as agonists, partial agonists, and antagonists of the histamine H3 receptor.[1][2] The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of neurotransmitter release and a promising target for the treatment of various neurological and psychiatric disorders.[3] This guide will explore the chemical space around the 3-(1H-imidazol-5-yl)propan-1-amine core, providing a detailed analysis of its derivatives and their biological activities.

Structural Analogs and Derivatives: A Quantitative Perspective

The pharmacological activity of 3-(1H-imidazol-5-yl)propan-1-amine derivatives is highly dependent on their structural modifications. The following tables summarize the quantitative data for a selection of key analogs, highlighting the impact of these changes on their affinity and functional activity at the histamine H3 receptor.

Table 1: Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine and Key Analogs

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 1 | 3-(1H-Imidazol-5-yl)propan-1-amine | C6H11N3 | 125.17 | -0.3 |

| 2 | 2-(S)-Amino-3-(1H-imidazol-4(5)-yl)propyl cyclohexylmethyl ether | C13H23N3O | 237.34 | 2.1 |

| 3 | Immepip | 4-(1H-Imidazol-4-ylmethyl)piperidine | C9H15N3 | 0.4 |

Data sourced from PubChem CID 170389 and relevant literature.[4][5]

Table 2: In Vitro Biological Activity of 3-(1H-Imidazol-5-yl)propan-1-amine Analogs at the Histamine H3 Receptor

| Compound | Target | Assay Type | Species | Ki (-log Ki) | EC50 (nM) | Efficacy |

| 1 | Histamine H3 Receptor | Radioligand Binding | Rat | - | - | - |

| 2 | Histamine H3 Receptor | Radioligand Binding | Rat | 7.9 ± 0.2 | - | Agonist |

| 3 | Histamine H3 Receptor | Radioligand Binding | Human | - | - | Potent Agonist |

Data adapted from Kovalainen et al., 1999 and other sources.[4]

Structure-Activity Relationships (SAR)

The development of potent and selective histamine H3 receptor ligands has been guided by extensive SAR studies. Key structural modifications to the 3-(1H-imidazol-5-yl)propan-1-amine scaffold and their impact on activity are outlined below:

-

Propylamino Side Chain: Alterations to the length and rigidity of the alkyl chain significantly influence affinity and efficacy. The incorporation of cyclic structures, such as in immepip, can lead to potent agonism by conformationally constraining the molecule into a bioactive conformation.[4]

-

Amino Group Substitution: N-alkylation of the primary amine can modulate potency and selectivity.

-